molecular formula C8H16O6 B1331118 1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol CAS No. 99569-11-6

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

Cat. No. B1331118
CAS RN: 99569-11-6
M. Wt: 208.21 g/mol
InChI Key: JIUMSISXCKWZTA-UHFFFAOYSA-N
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Description

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol, also known as Glycerol formal, are organic compounds that are part of a reaction mass . They are used in various applications, including as a dye emulsifier and as a cosolvent for drug delivery .


Molecular Structure Analysis

The molecular formula for these compounds is C4H8O3 . The average mass is 208.209 Da and the monoisotopic mass is 208.094681 Da .


Physical And Chemical Properties Analysis

These compounds have a boiling point of 193.9°C at 1014 hPa, a freezing point of less than -50°C at 1014 hPa, and a flash-point of 99°C at 1026.2 hPa . They have a relative density of 1.218 at 20°C, a vapour pressure of 0.03 kPa at 20°C, and are fully miscible in water at 20°C . The kinematic viscosity is 11.7 mm²/s at 20°C .

Scientific Research Applications

Glycerol Conversion and Precursor for 1,3-Propanediol Derivatives

1,3-Dioxan-5-ol and 1,3-dioxolan-4-ylmethanol are investigated in the context of glycerol conversion. These compounds are formed through the acid-catalysed condensation of glycerol with various aldehydes and ketones. Particularly, 1,3-dioxan-5-ols are of interest as precursors for 1,3-propanediol derivatives, a potential novel platform for chemical production (Deutsch, Martin, & Lieske, 2007).

Chemical Synthesis and Reactions

A study demonstrated the preparation of a mixture of isomers of these compounds by reacting 1,2,4-butanetriol with paraformaldehyde. This mixture was further used in various chemical reactions like O-alkylation and O-acylation, indicating the versatility of these compounds in chemical synthesis (Raskil’dina, Borisova, & Zlotskii, 2018).

Herbicidal Activity

Research on the herbicidal activity of compounds containing 1,3-dioxolan-4-ylmethanol and 1,3-dioxane-5-ol has been conducted. These compounds were synthesized and tested for their effectiveness against wheat and peas, showing significant herbicidal effects. This research opens up potential applications in agricultural chemistry (Raskildina et al., 2018).

Physical and Chemical Properties

The physical and chemical properties of 1,3-dioxan-5-ol, such as solubility and handling precautions, are detailed in a study. This information is crucial for laboratory handling and application in various chemical reactions (Mousseau, 2013).

Pharmaceutical Applications

In the pharmaceutical industry, these compounds have been used as intermediates in the synthesis of various drugs. Their ability to form stable structures makes them valuable in the creation of complex pharmaceutical compounds (Gilmore et al., 1996).

Environmental Impact

A study on the environmental impact of 1,3-dioxolanes and 1,3-dioxanes, including 1,3-dioxan-5-ol, highlighted their presence in environmental waters and the need for effective detection methods. This study reflects the broader environmental relevance of these compounds (Carrera, Vegué, Boleda, & Ventura, 2017).

Safety And Hazards

These compounds are classified as Repr. 1B, with the hazard statement code H360Df, indicating they may damage fertility or the unborn child . They are flammable and can cause irritation to the skin, eye, and respiratory system . Contact with strong oxidants can cause them to burn .

properties

IUPAC Name

1,3-dioxan-5-ol;1,3-dioxolan-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H8O3/c5-4-1-6-3-7-2-4;5-1-4-2-6-3-7-4/h2*4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIUMSISXCKWZTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COCO1)O.C1C(OCO1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90290953
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dioxan-5-ol; 1,3-dioxolan-4-ylmethanol

CAS RN

86687-05-0, 99569-11-6
Record name Glycerol formal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086687050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-dioxan-5-ol; 1,3-dioxolan-4-ylmethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90290953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3-Propanetriol, 1,3(or 2,3)-O-methylene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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